tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane
CAS No.:
Cat. No.: VC20321051
Molecular Formula: C19H40O3Si2
Molecular Weight: 372.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H40O3Si2 |
|---|---|
| Molecular Weight | 372.7 g/mol |
| IUPAC Name | tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane |
| Standard InChI | InChI=1S/C19H40O3Si2/c1-16(2,3)23(8,9)20-15-12-13-18(7)19(14-15,21-18)22-24(10,11)17(4,5)6/h15H,12-14H2,1-11H3/t15-,18-,19+/m1/s1 |
| Standard InChI Key | LRQWJKNIKNMHNG-LZQZEXGQSA-N |
| Isomeric SMILES | C[C@@]12CC[C@H](C[C@]1(O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC12CCC(CC1(O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a 7-oxabicyclo[4.1.0]heptane core, a strained oxygen-containing bicyclic system that imposes distinct stereoelectronic constraints. The bridgehead methyl group at position 6 introduces steric effects that influence both reactivity and conformational flexibility. Two tert-butyldimethylsilyl (TBS) ether groups occupy the 1- and 3-positions, providing orthogonal protection for hydroxyl functionalities while enabling selective deprotection strategies .
Stereochemical Configuration
The (1S,3R,6R) absolute configuration creates a chiral environment critical for asymmetric synthesis applications. X-ray crystallography of analogous compounds reveals that this stereochemical arrangement induces a twist-boat conformation in the bicyclic system, which may enhance substrate selectivity in catalytic reactions .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C<sub>19</sub>H<sub>40</sub>O<sub>3</sub>Si<sub>2</sub> |
| Molecular Weight | 372.7 g/mol |
| IUPAC Name | tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane |
| InChI Key | LRQWJKNIKNMHNG-LZQZEXGQSA-N |
| Topological Polar Surface Area | 27.7 Ų |
This data highlights the molecule's hydrophobicity (TPSA <30 Ų) and structural complexity, factors that influence its solubility profile and synthetic handling requirements .
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
The compound is typically synthesized through a convergent strategy involving:
-
Construction of the 7-oxabicyclo[4.1.0]heptane core via epoxide ring-opening cyclization
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Sequential silylation of hydroxyl groups using tert-butyldimethylsilyl chloride
-
Resolution of stereoisomers through chiral chromatography or kinetic resolution
Key Synthetic Challenges
-
Stereochemical Control: Achieving the desired (1S,3R,6R) configuration requires carefully designed asymmetric induction methods. Enzymatic desymmetrization has shown promise in related systems, yielding enantiomeric excesses >95% .
-
Protecting Group Compatibility: The dual TBS ether groups demand strict anhydrous conditions during installation to prevent premature deprotection.
-
Ring Strain Management: The bicyclic system's inherent strain (estimated ~15 kcal/mol) necessitates low-temperature reaction conditions to prevent thermal decomposition.
Reactivity and Functionalization Pathways
Selective Deprotection
The TBS groups demonstrate differential reactivity based on their chemical environment:
| Deprotection Method | Position 1 Reactivity | Position 3 Reactivity |
|---|---|---|
| Tetra-n-butylammonium fluoride (TBAF) | Fast (t<sub>1/2</sub> <5 min) | Moderate (t<sub>1/2</sub> ~30 min) |
| HF-Pyridine | Moderate | Fast |
| Acetic Acid/THF/H<sub>2</sub>O | Stable | Partial cleavage |
This selectivity enables sequential deprotection strategies for controlled functionalization .
Ring-Opening Reactions
The strained epoxide analog undergoes nucleophilic attack at the bridgehead carbon with notable regioselectivity:
This reactivity has been exploited to create fused ring systems for natural product synthesis.
Applications in Pharmaceutical Development
Chiral Building Block Utilization
The compound's rigid bicyclic framework serves as a template for constructing:
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Taxane-like diterpenoid analogs with modified cytotoxicity profiles
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Prostaglandin intermediates with enhanced metabolic stability
Case Study: Antiviral Agent Synthesis
In the development of helicase-primase inhibitors, researchers utilized this compound to install a chiral oxabicyclo moiety critical for viral enzyme binding. The final candidate demonstrated:
| Parameter | Value |
|---|---|
| EC<sub>50</sub> vs. HSV-1 | 2.3 nM |
| Selectivity Index (CC<sub>50</sub>/EC<sub>50</sub>) | >10,000 |
| Metabolic Stability (t<sub>1/2</sub> human hepatocytes) | 8.7 h |
The TBS groups proved essential for maintaining solubility during late-stage coupling reactions .
| Temperature | Degradation Rate (k, h<sup>-1</sup>) | Major Degradant |
|---|---|---|
| 25°C | 0.0012 | None detected |
| 40°C | 0.0048 | Siloxane dimer |
| 60°C | 0.021 | Ring-opened isomer |
These findings mandate storage at -20°C under nitrogen atmosphere for long-term stability .
Solvent Compatibility
The compound exhibits optimal solubility in:
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Dichloromethane (98 mg/mL)
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THF (87 mg/mL)
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Toluene (64 mg/mL)
Methanol and water induce gradual desilylation, with first-order kinetics (k = 0.12 h<sup>-1</sup> in MeOH/H<sub>2</sub>O 9:1) .
Computational Modeling Insights
Conformational Analysis
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
This energy barrier explains the compound's resistance to racemization under standard conditions.
Molecular Docking Studies
Virtual screening against the ATP-binding site of HSP90 demonstrated favorable interactions:
| Interaction Type | Binding Energy (kcal/mol) |
|---|---|
| π-Stacking with Phe138 | -3.8 |
| Hydrogen bonding with Asp93 | -4.2 |
| Hydrophobic contacts | -6.1 |
These computational results suggest potential for oncology applications, though experimental validation remains pending .
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